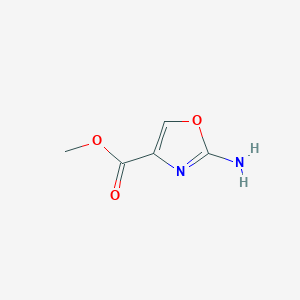

Methyl 2-aminooxazole-4-carboxylate

描述

Overview of Oxazole (B20620) Heterocycles in Contemporary Chemical Research

Oxazole derivatives are a critical class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. tandfonline.comnih.gov These five-membered aromatic rings, containing nitrogen and oxygen atoms, readily interact with various enzymes and receptors through non-covalent bonds, leading to a wide array of biological activities. tandfonline.com The oxazole nucleus is considered a valuable scaffold in the design of novel therapeutic agents, with numerous candidates developed for treating a range of diseases. tandfonline.comnih.gov Their structural and chemical diversity allows for broad applications, making them a central focus in drug discovery and organic synthesis. nih.govnih.gov

The Role of Aminooxazole Scaffolds in Medicinal Chemistry and Organic Synthesis

The 2-aminooxazole moiety is a privileged scaffold in medicinal chemistry, recognized for its potential in developing new therapeutic agents. acs.orgdocumentsdelivered.com This structural motif is an isostere of the well-known 2-aminothiazole (B372263), meaning it has a similar shape and electronic configuration, which can lead to comparable biological activities. acs.org The replacement of the sulfur atom in the thiazole (B1198619) ring with an oxygen atom can offer advantages such as improved solubility and a reduced rate of metabolism. acs.org In organic synthesis, 2-aminooxazoles serve as versatile building blocks for creating more complex molecules with potential applications in treating infectious diseases like tuberculosis. acs.orgacs.orgscispace.com

Significance of the Carboxylate Moiety in Directing Reactivity and Molecular Recognition

The carboxylate group (a carboxylic acid that has lost a proton) is a crucial functional group in medicinal chemistry, often acting as an irreplaceable pharmacophore in drug-target interactions. nih.gov Its presence significantly influences a molecule's physicochemical properties, including its lipophilicity and acidity (pKa), which are key determinants of a drug's absorption, distribution, metabolism, and excretion (ADMET) profile. nih.gov The carboxylate moiety can participate in strong hydrogen bonding and ionic interactions, which are vital for molecular recognition at the active sites of biological targets. nih.gov In synthetic chemistry, the carboxylate group can direct the reactivity of a molecule, allowing for selective chemical transformations. a2bchem.com

Historical and Current Research Landscape of Methyl 2-aminooxazole-4-carboxylate

While the broader class of oxazoles has been studied for decades, dedicated research into this compound is a more recent development. tandfonline.comnih.gov This specific compound serves as a valuable intermediate in the synthesis of more complex molecules. a2bchem.com Current research focuses on its utility as a building block for creating novel compounds with potential therapeutic activities. a2bchem.comresearchgate.net Synthetic chemists are exploring efficient methods for its preparation and subsequent derivatization to generate libraries of new chemical entities for biological screening. acs.orgscispace.com Its structural analogue, methyl 2-aminothiazole-4-carboxylate, has been extensively studied as a precursor for antibacterial agents, suggesting a promising avenue for the future investigation of its oxazole counterpart. chemicalbook.complos.orgnih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | methyl 2-amino-1,3-oxazole-4-carboxylate sigmaaldrich.com |

| CAS Number | 1000576-38-4 sigmaaldrich.comchemicalbook.com |

| Molecular Formula | C₅H₆N₂O₃ sigmaaldrich.com |

| Molecular Weight | 142.11 g/mol sigmaaldrich.com |

| Purity | Typically ≥95% sigmaaldrich.com |

| InChI Key | KVJXBXVLOSDXIK-UHFFFAOYSA-N sigmaaldrich.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 2-amino-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-9-4(8)3-2-10-5(6)7-3/h2H,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJXBXVLOSDXIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650258 | |

| Record name | Methyl 2-amino-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000576-38-4 | |

| Record name | Methyl 2-amino-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity Profiles of Methyl 2 Aminooxazole 4 Carboxylate

Transformations at the 2-Amino Group

The 2-amino group of methyl 2-aminooxazole-4-carboxylate is a primary nucleophilic center and readily participates in a variety of chemical reactions, including acylations, alkylations, arylations, and condensations. These transformations are fundamental to the elaboration of the core structure into more complex derivatives.

Acylation, Alkylation, and Arylation Reactions

The nucleophilic nature of the 2-amino group allows for straightforward acylation reactions. For instance, in a manner analogous to related 2-aminothiazole (B372263) systems, it can be acylated with agents like bromoacetyl chloride in the presence of a base such as triethylamine (B128534) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at low temperatures. nih.gov This reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the acyl halide, leading to the formation of the corresponding N-acyl derivative.

Alkylation of the 2-amino group can also be achieved, though the potential for N-alkylation versus ring alkylation needs to be considered. Reactions with alkyl halides, such as methyl iodide, can introduce alkyl substituents onto the amino group. pearson.com

Furthermore, the 2-amino group can undergo arylation through modern cross-coupling methodologies. Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are powerful methods for the formation of C-N bonds. nih.govnih.gov While specific examples for this compound are not extensively documented, the general applicability of these reactions to 2-aminoazoles suggests their feasibility. acs.orgmit.edu For instance, a palladium-catalyzed N-arylation of 2-aminothiazoles has been successfully demonstrated with aryl bromides and triflates, indicating a likely parallel reactivity for the oxazole (B20620) analog. nih.govmit.edu Similarly, copper-catalyzed N-arylation of 2-aminobenzothiazoles with boronic acids has been achieved at room temperature, offering another potential route for the arylation of this compound. nih.gov

Table 1: Examples of Acylation and Arylation Reactions of Aminoazoles

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Reference |

| 2-Aminothiazole derivative | Bromoacetyl chloride | Triethylamine | N-Acylated aminothiazole | nih.gov |

| 2-Aminothiazole derivative | Aryl bromide/triflate | Palladium catalyst | N-Aryl aminothiazole | nih.govmit.edu |

| 2-Aminobenzothiazole | Phenylboronic acid | Copper(II) acetate (B1210297) | N-Aryl aminobenzothiazole | nih.gov |

Condensation Reactions leading to Schiff Bases and other Imine Derivatives

The primary amino group of this compound can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. The synthesis of Schiff bases from the analogous ethyl 2-aminothiazole-4-carboxylate with various aldehydes and ketones has been reported, suggesting a similar reactivity for the oxazole counterpart. nih.gov These reactions are often carried out by refluxing the amine and the carbonyl compound in a suitable solvent, sometimes with the addition of a catalytic amount of acid. nih.gov The formation of the imine bond is a versatile method for introducing a wide range of substituents and for the construction of more complex heterocyclic systems.

Reactions Involving the 4-Carboxylate Moiety

The methyl ester at the 4-position of the oxazole ring is another key site for chemical modification. It can undergo hydrolysis, amidation, reduction, and transesterification, providing access to a variety of functional groups at this position.

Ester Hydrolysis and Carboxylic Acid Formation

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is a common method for this transformation. For the related 2-aminothiazole-4-carboxylates, hydrolysis has been achieved using a 0.1 M sodium hydroxide (B78521) solution followed by acidification. nih.gov This reaction proceeds via nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to a tetrahedral intermediate that then collapses to give the carboxylate salt, which is subsequently protonated.

Amidation, Reduction, and Transesterification Reactions

The 4-carboxylate group can be converted into an amide through reaction with an amine. This can be achieved either by first converting the carboxylic acid (obtained from hydrolysis) to a more reactive species like an acyl chloride, or through direct coupling of the carboxylic acid with an amine using a coupling agent. nih.gov Alternatively, direct amidation of the methyl ester with an amine is also possible, often requiring heating or catalysis.

Reduction of the ester functionality can be accomplished using powerful reducing agents like lithium aluminium hydride (LiAlH4). This reaction would convert the methyl ester to a primary alcohol, yielding (2-aminooxazol-4-yl)methanol.

Transesterification, the conversion of one ester to another, can be carried out by reacting this compound with a different alcohol in the presence of an acid or base catalyst. This allows for the introduction of different alkoxy groups at the 4-position.

Modifications and Functionalizations of the Oxazole Ring System

The oxazole ring itself can be a target for functionalization, although it is generally less reactive towards electrophilic substitution than more electron-rich aromatic systems. The presence of the amino and carboxylate groups influences the reactivity of the ring.

The synthesis of substituted oxazoles can be achieved through various methods, often involving the cyclization of precursors that already contain the desired substituents. For instance, 2,4,5-trisubstituted oxazoles can be synthesized from carboxylic acids, amino acids, and boronic acids, highlighting the modularity of oxazole synthesis. beilstein-journals.org

Furthermore, the oxazole ring can be susceptible to ring-opening reactions under certain conditions. For example, some oxazole derivatives can be cleaved by oxidizing agents. scribd.com Halogenation of the oxazole ring, particularly at the 5-position, is a potential pathway for further functionalization, as has been demonstrated with 2-aminothiazole derivatives. nih.gov Nitration of the oxazole ring can also be possible, though it may require forcing conditions and can be influenced by the existing substituents. cdnsciencepub.com

Electrophilic and Nucleophilic Substitution Reactions on the Heterocycle

The oxazole ring in this compound exhibits a distinct pattern of reactivity towards electrophiles and nucleophiles, largely governed by the electronic effects of its substituents.

Electrophilic Substitution: The 2-amino group is a strong activating group, directing electrophilic substitution to the C5-position of the oxazole ring. wikipedia.org While specific studies on the nitration or sulfonation of this compound are not extensively documented, the general principles of electrophilic aromatic substitution suggest that reactions with electrophiles like halogens would preferentially occur at the C5-position. For instance, the electrophilic bromination of oxazole derivatives is a known transformation.

Nucleophilic Substitution: Nucleophilic substitution on the oxazole ring of this compound is less common unless a suitable leaving group is present. a2bchem.com Generally, nucleophilic attack on an unsubstituted oxazole ring is rare. nih.gov However, if a halogen were introduced at the C2 or C5 position, it could potentially be displaced by a nucleophile. The 2-amino group itself can act as a nucleophile in reactions such as acylation or alkylation. wikipedia.org

Ring-Opening and Rearrangement Reactions

The strained five-membered ring of the oxazole nucleus, coupled with the presence of multiple functional groups, makes this compound susceptible to various ring-opening and rearrangement reactions under specific conditions.

Ring-Opening Reactions: The oxazole ring can be opened under hydrolytic conditions, particularly in the presence of acid or base, although 5-hydroxyoxazole-4-carboxylic acid derivatives have been noted to be unstable towards hydrolytic ring-opening and decarboxylation. nih.gov The stability of the oxazole ring in this compound under various pH conditions is a critical factor in its application as a synthetic intermediate.

Rearrangement Reactions: A notable rearrangement reaction relevant to oxazoles is the Cornforth rearrangement. This thermal rearrangement typically involves a 4-acyloxazole where the acyl group and the C5-substituent exchange positions via a nitrile ylide intermediate. nih.gov While the target molecule is a 4-carboxylate, and not a 4-acyl derivative, this type of rearrangement is a key characteristic of the oxazole system. Microwave-assisted Cornforth rearrangements have been shown to be effective for preparing substituted 5-aminooxazoles from oxazole-4-carboxamides. organic-chemistry.orgbeilstein-journals.org

Introduction of Diverse Substituents through C-H Activation and Cross-Coupling

Modern synthetic methods, such as C-H activation and palladium-catalyzed cross-coupling reactions, offer powerful tools for the functionalization of the oxazole ring in this compound, enabling the introduction of a wide array of substituents.

C-H Activation: Direct C-H activation provides an atom-economical way to form new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed C-H activation has been successfully applied to simple arenes in cascade reactions with nitriles to access 2,4,5-trisubstituted oxazoles. libretexts.org More specifically, direct arylation of oxazoles at the C2-position has been achieved using palladium catalysts. wikipedia.org For ethyl oxazole-4-carboxylate, a closely related analogue, palladium-catalyzed direct (hetero)arylation has been demonstrated, suggesting that similar transformations would be feasible for this compound, likely at the C5 position due to the directing effect of the amino group. acs.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, are indispensable for creating complex molecular architectures. To employ these methods, a halide is typically introduced onto the oxazole ring first. For instance, bromooxazoles can be prepared and subsequently used in Suzuki-Miyaura coupling reactions to introduce aryl or heteroaryl groups. nih.govmdpi.com

Suzuki Coupling: The Suzuki reaction, which couples an organoboron species with an organohalide, is a robust method for forming C-C bonds. wikipedia.orgorganic-chemistry.org A bromo-substituted derivative of this compound could readily participate in Suzuki coupling to introduce a variety of aryl and vinyl substituents. nih.gov

Sonogashira Coupling: The Sonogashira reaction allows for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.orgnih.gov This reaction could be used to introduce alkynyl moieties onto the oxazole ring of a halogenated precursor.

Heck Reaction: The Heck reaction couples an alkene with an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This provides a pathway to introduce alkenyl substituents onto the oxazole core.

These cross-coupling reactions significantly expand the synthetic utility of this compound, allowing for the generation of diverse libraries of compounds for various applications.

Theoretical and Computational Investigations of Methyl 2 Aminooxazole 4 Carboxylate

Mechanistic Studies of 2-Aminooxazole Formation

The formation of the 2-aminooxazole ring is a fundamental process that has been scrutinized using computational methods to understand its viability under various conditions, particularly those of prebiotic relevance.

Density Functional Theory (DFT) has been a pivotal tool in mapping the reaction pathways leading to 2-aminooxazoles. nih.gov Studies have focused on the reaction of cyanamide (B42294) with glycolaldehyde, which is considered a plausible prebiotic route to 2-aminooxazole. nih.gov DFT calculations have been instrumental in demonstrating that this reaction proceeds through several key steps, including the formation of a carbinolamine intermediate, subsequent cyclization, and a final dehydration step. nih.govnih.gov These computational models have provided a detailed, step-by-step visualization of the electronic and structural changes that occur throughout the reaction, offering insights that are often difficult to obtain through experimental means alone.

A significant finding from computational studies is the crucial catalytic role played by common prebiotic molecules like phosphate (B84403) and water in the formation of 2-aminooxazoles. nih.govnih.gov DFT calculations have revealed that phosphate is not merely a bystander or a simple buffer but an active participant in the reaction. nih.govnih.gov It has been shown to act as a general acid-base catalyst, facilitating proton transfer events that are critical for several stages of the reaction, including the initial nucleophilic attack and the final dehydration. nih.govnih.gov Water molecules have also been shown to assist in these proton transfers, often working in concert with phosphate to lower the energy barriers of the reaction. nih.govnih.gov The catalytic proficiency of phosphate, in particular, has been highlighted as a key factor in making the formation of 2-aminooxazoles a feasible process on a prebiotic Earth. nih.govnih.gov

A detailed analysis of the transition state structures and the corresponding energy profiles provides a quantitative understanding of the reaction mechanism. For the formation of 2-aminooxazole, DFT calculations have been used to locate and characterize the transition state for each elementary step of the reaction. nih.gov These calculations provide the geometries of these high-energy species and their corresponding activation energies.

The free energy profile for both the water-assisted and the phosphate-catalyzed formation of 2-aminooxazole has been computed, revealing the significant rate enhancement provided by phosphate catalysis. nih.gov The energy barriers for the key steps of cyclization and dehydration are substantially lower in the presence of phosphate, underscoring its importance for the efficient synthesis of the 2-aminooxazole ring. nih.gov

Table 1: Calculated Free Energy Barriers (in kcal/mol) for the Formation of 2-Aminooxazole Note: This table is based on generalized findings for 2-aminooxazole formation and not specific to Methyl 2-aminooxazole-4-carboxylate. The values are illustrative and derived from the literature on prebiotic synthesis.

| Reaction Step | Water-Assisted Pathway | Phosphate-Catalyzed Pathway |

| Carbinolamine Formation | High | Lowered |

| Cyclization | High | Significantly Lowered |

| Dehydration | Very High | Significantly Lowered |

Molecular Modeling and Conformational Analysis

While specific molecular modeling and conformational analysis studies on this compound are not extensively available, insights can be drawn from studies on analogous structures, such as ethyl 2-aminooxazole-5-carboxylate. researchgate.net The planarity of the oxazole (B20620) ring is a key feature, and the molecule is expected to exhibit a planar sheet-like structure in the solid state, stabilized by intermolecular hydrogen bonding. researchgate.net

For this compound, the orientation of the methyl ester group relative to the oxazole ring would be a key conformational variable. Rotational barriers around the C4-C(O) bond would determine the preferred conformations. It is anticipated that conformers that minimize steric hindrance between the ester group and the amino group at the 2-position would be energetically favored.

Electronic Structure and Reactivity Predictions

Computational studies on similar heterocyclic systems, such as substituted benzothiazoles, have shown that the nature and position of substituents have a profound effect on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and thus the electronic and optical properties. mdpi.com For this compound, the HOMO is likely to be localized on the amino group and the oxazole ring, while the LUMO may have significant contributions from the carboxylate group. The HOMO-LUMO gap would be a key determinant of its chemical reactivity and potential as a chromophore.

Table 2: Predicted Electronic Properties of this compound Note: These are predicted properties based on the general understanding of substituted oxazoles and related heterocycles, as specific experimental or computational data for this compound is limited.

| Property | Predicted Characteristic |

| HOMO Energy | Relatively high due to the amino group |

| LUMO Energy | Lowered by the carboxylate group |

| HOMO-LUMO Gap | Moderate, suggesting potential for chemical reactivity |

| Dipole Moment | Significant due to the opposing electronic nature of the substituents |

Computational Studies of Molecular Interactions

Computational methods can also predict how this compound might interact with other molecules, which is crucial for understanding its behavior in different environments and its potential as a building block in larger molecular assemblies. Studies on related 2-aminothiazole (B372263) derivatives have shown that the amino group and the heterocyclic nitrogen are key sites for hydrogen bonding. researchgate.netnih.gov

In the case of this compound, the amino group can act as a hydrogen bond donor, while the oxazole nitrogen and the carbonyl oxygen of the ester can act as hydrogen bond acceptors. These interactions are expected to play a significant role in its crystal packing and its interactions in solution. researchgate.net Computational studies on the interaction of aminoxazole derivatives with amino acids have highlighted the potential for the formation of stable co-crystals through hydrogen bonding and ionic interactions. nih.gov

Docking Simulations for Ligand-Target Binding Prediction

There is no available research data on the use of this compound in docking simulations to predict its binding affinity and mode of interaction with any biological targets.

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions

No studies have been published that analyze the hydrogen bonding patterns or other non-covalent interactions of this compound, either in a crystalline state or in complex with a biological macromolecule.

Applications of Methyl 2 Aminooxazole 4 Carboxylate in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Scaffolds

The inherent reactivity of methyl 2-aminooxazole-4-carboxylate allows it to serve as a key starting material for the synthesis of a variety of complex heterocyclic systems. The presence of multiple reaction sites facilitates its participation in a range of chemical transformations, leading to the formation of fused and substituted heterocyclic compounds with potential applications in medicinal chemistry and materials science.

One notable application involves the use of closely related derivatives, such as methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates, in the synthesis of annulated nih.govperiodikos.com.broxazolo[5,4-d]pyrimidine derivatives. nih.gov These reactions proceed through the participation of endocyclic aminoazole nitrogen atoms, followed by a Smiles rearrangement and cyclocondensation, demonstrating the utility of the oxazole-4-carboxylate core in constructing intricate, fused heterocyclic systems. nih.gov

Furthermore, the synthesis of regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates highlights the role of oxazole (B20620) carboxylates as valuable amino acid-like building blocks. rsc.org These compounds, prepared from the reaction of β-enamino ketoesters with hydroxylamine (B1172632) hydrochloride, are designed for incorporation into peptide-like structures, showcasing the versatility of the oxazole scaffold in creating novel molecular entities with potential biological activity. rsc.orgnih.govbeilstein-journals.org The development of efficient synthetic routes to such heterocyclic building blocks is crucial for expanding the accessible chemical space for drug discovery. umn.edumdpi.com

The following table provides examples of complex heterocyclic scaffolds synthesized from oxazole carboxylate derivatives:

| Starting Material | Reagents and Conditions | Product | Reference |

| Methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates | 1H-Pyrazol-5-amines or 1H-1,2,4-triazol-5-amines, Et3N, dioxane, reflux; then NaH, THF | Annulated nih.govperiodikos.com.broxazolo[5,4-d]pyrimidine derivatives | nih.gov |

| β-Enamino ketoesters (from N-Boc-protected cyclic amino acids) | Hydroxylamine hydrochloride | Methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates | rsc.org |

Intermediate in the Synthesis of Bioactive Molecules

The 2-aminooxazole moiety is a recognized pharmacophore, and this compound serves as a key intermediate in the synthesis of various bioactive molecules. Its structural features allow for modifications that can lead to compounds with a range of biological activities, including antimicrobial and anticancer properties.

For instance, the constitutional isomer, methyl 2-aminooxazole-5-carboxylate, is a valuable building block in the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and antimicrobial drug discovery. nih.gov This suggests that the 2-aminooxazole core is a promising scaffold for medicinal chemistry research. While direct studies on the bioactivity of derivatives of this compound are limited, the analogous 2-aminothiazole-4-carboxylate scaffold has been extensively investigated. Derivatives of methyl 2-aminothiazole-4-carboxylate have shown significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. plos.org Specifically, methyl 2-amino-5-benzylthiazole-4-carboxylate was found to be a potent inhibitor of M. tuberculosis H37Rv. plos.org These findings highlight the potential of the 2-amino-heterocycle-4-carboxylate motif as a template for the design of new antibacterial agents.

Moreover, derivatives of the closely related 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid have been synthesized and evaluated for their anticancer activity. researchgate.net These compounds, prepared by coupling the carboxylic acid with various amino acids and peptides, have shown promising results in in vitro studies. researchgate.net The synthesis of such derivatives underscores the utility of the 2-aminooxazole scaffold as a platform for the development of new anticancer agents. Some of these compounds have been investigated for their potential as antitumor and anti-HIV drugs. google.com

The table below summarizes the bioactive applications of molecules derived from or analogous to this compound:

| Compound Class | Biological Activity | Key Findings | Reference(s) |

| Methyl 2-aminooxazole-5-carboxylate derivatives | Anti-inflammatory, Antimicrobial | Serves as a building block for novel therapeutic agents. | nih.gov |

| Methyl 2-aminothiazole-4-carboxylate derivatives | Antitubercular | Potent inhibitors of Mycobacterium tuberculosis. | plos.org |

| 2-Amino-4-methyl-1,3-oxazole-5-carboxylamino acid and peptide derivatives | Anticancer | Showed cytotoxic activity against cancer cell lines. | researchgate.net |

Precursor for Fluorescent Probes and Materials

The oxazole ring is a component of many fluorescent compounds, and its derivatives are explored for their potential in developing fluorescent probes and materials. nih.govperiodikos.com.brrsc.org These materials have applications in various fields, including bioimaging and sensing. rsc.org While direct studies on the use of this compound as a precursor for fluorescent probes are not widely reported, the inherent fluorescence of the oxazole nucleus suggests its potential in this area. nih.govperiodikos.com.br

Research on related heterocyclic systems provides insights into how the this compound scaffold could be utilized. For example, naphthoxazole and benzoxazole (B165842) derivatives have been developed as fluorescent DNA probes. nih.govperiodikos.com.br These compounds exhibit enhanced fluorescence upon binding to DNA, making them useful for biological imaging. periodikos.com.br Similarly, oxazolone (B7731731) derivatives have been synthesized and investigated as fluorescent dyes for bioimaging, demonstrating non-monotonic solvatochromism, a large Stokes' shift, and high fluorescence quantum yield. rsc.org

The synthesis of fluorescent probes often involves the strategic incorporation of a fluorophore and a recognition element. The amino and carboxylate groups of this compound could be functionalized to attach recognition moieties for specific analytes, while the oxazole ring could serve as the fluorescent reporter. The development of such probes based on the 2-aminooxazole scaffold remains an area for future exploration.

Utility in Peptide Conjugation and Modified Peptides

The incorporation of unnatural amino acids and heterocyclic moieties into peptides is a powerful strategy for developing novel therapeutics with enhanced stability and biological activity. nih.govnih.gov this compound, with its amino and carboxylate groups, can be considered an amino acid analogue and has potential applications in peptide synthesis and conjugation. nih.govresearchgate.netnih.gov

A significant application in this area is the synthesis of 2-amino-4-methyl-1,3-oxazole-5-carboxylamino acid and peptide derivatives. researchgate.net In these syntheses, the carboxylic acid of the oxazole is coupled with the amino group of amino acids or peptides using standard coupling reagents. researchgate.net This demonstrates the feasibility of incorporating the 2-aminooxazole moiety into peptide chains to create novel hybrid molecules. Such peptide conjugates can exhibit interesting biological properties, including antioxidant and anticancer activities. researchgate.net

Furthermore, the synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as amino acid-like building blocks highlights the potential for using these heterocyclic systems in solid-phase peptide synthesis (SPPS). nih.govbeilstein-journals.orgnih.gov These building blocks can be incorporated into peptide sequences to introduce conformational constraints or new functionalities, leading to peptides with modified structures and potentially enhanced biological activities. nih.govnih.gov The presence of the oxazole ring in naturally occurring bioactive peptides underscores the importance of this heterocycle in peptide science. nih.gov

The following table outlines the utility of oxazole derivatives in peptide chemistry:

| Application | Description | Example | Reference(s) |

| Peptide Conjugation | Coupling of the oxazole carboxylic acid with amino acids or peptides. | Synthesis of 2-amino-4-methyl-1,3-oxazole-5-carboxylamino acid and peptide derivatives. | researchgate.net |

| Modified Peptides | Use of oxazole derivatives as unnatural amino acid building blocks in peptide synthesis. | Synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates for incorporation into peptide-like structures. | nih.govbeilstein-journals.org |

| Bioactive Peptides | The oxazole moiety is found in naturally occurring bioactive peptides. | Wewakazoles, a class of cyclic dodecapeptides containing oxazole rings, exhibit cytotoxicity towards cancer cell lines. | nih.gov |

Methyl 2 Aminooxazole 4 Carboxylate in Medicinal Chemistry Research and Drug Discovery Paradigms

Exploration as a Privileged Scaffold for Therapeutic Development

The 2-aminooxazole moiety is increasingly recognized as a privileged scaffold in medicinal chemistry. nih.govresearchgate.netnih.gov A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile starting point for the development of a wide range of therapeutic agents. The 2-aminooxazole core, a bioisostere of the more extensively studied 2-aminothiazole (B372263) scaffold, has been investigated for its potential in developing novel drugs. nih.govacs.org Researchers are drawn to the 2-aminooxazole structure for several potential advantages over its thiazole (B1198619) counterpart, including a potentially lower lipophilicity (ClogP), which could lead to improved solubility, and a reduced susceptibility to metabolic oxidation due to the absence of the sulfur atom. nih.govacs.org

The versatility of the methyl 2-aminooxazole-4-carboxylate scaffold is further highlighted by its use as a key building block in the synthesis of a variety of bioactive molecules. chemimpex.com This adaptability makes it a valuable tool in the quest for new treatments for a range of conditions, including inflammatory diseases and microbial infections. chemimpex.com The exploration of the 2-aminooxazole scaffold is part of a broader strategy in drug discovery to expand the chemical space and identify novel chemical entities with therapeutic potential. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies on Oxazole-4-carboxylate Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a molecule influences its biological activity. tandfonline.com For oxazole-4-carboxylate derivatives, SAR studies aim to identify the key structural features required for potent and selective interaction with a biological target. researchgate.netnih.gov These studies involve the systematic modification of the lead compound and the evaluation of the resulting analogues' biological activity. tandfonline.com

The design and synthesis of a diverse library of analogues are fundamental to conducting comprehensive SAR studies. For oxazole-4-carboxylate derivatives, synthetic strategies often focus on introducing a variety of substituents at different positions of the oxazole (B20620) ring and the carboxylate group. A general approach to synthesizing 2-aminooxazole derivatives involves the reaction of α-haloketones with urea or its derivatives. acs.org However, the synthesis of N-substituted 2-aminooxazoles can be challenging, necessitating the development of novel synthetic methodologies. acs.org

For instance, one synthetic route might involve the condensation of β-enamino ketoesters with hydroxylamine (B1172632) to produce substituted 1,2-oxazoles. beilstein-journals.org Another strategy for creating analogues of the related thiazole scaffold involves a Darzens reaction between methyl dichloroacetate and an aldehyde, followed by reaction with thiourea. researchgate.net Similar innovative synthetic approaches are crucial for generating a wide array of oxazole-4-carboxylate analogues to thoroughly probe the SAR. nih.gov

Table 1: Representative Synthetic Strategies for Oxazole and Thiazole Scaffolds

| Scaffold | Key Reactants | Reaction Type | Reference |

|---|---|---|---|

| 2-Aminooxazole | α-bromoacetophenones, Urea | Hantzsch-type synthesis | acs.org |

| 1,2-Oxazole-4-carboxylate | β-enamino ketoesters, Hydroxylamine | Cycloaddition | beilstein-journals.org |

| 2-Aminothiazole-4-carboxylate | Methyl dichloroacetate, Aldehyde, Thiourea | Darzens condensation followed by cyclization | researchgate.net |

The data obtained from SAR studies provide a detailed understanding of how different substituents on the oxazole-4-carboxylate scaffold affect its interaction with biological targets. The physicochemical properties of the substituents, such as their size, shape, lipophilicity, and electronic character, can significantly influence the binding affinity and efficacy of the compound. nih.gov

For example, the introduction of hydrophobic substituents on the oxazole ring may enhance binding to a hydrophobic pocket within a target protein. nih.gov Conversely, the addition of hydrogen bond donors or acceptors can facilitate specific interactions with key amino acid residues in the active site of an enzyme. nih.govrsc.org The carboxylic acid moiety, for instance, can form crucial hydrogen bonds with lysine and glutamic acid residues at the edge of a binding site. rsc.org The oxazole ring itself can participate in hydrogen bonding with water molecules, which in turn can interact with the target protein. rsc.org

Table 2: Impact of Substituent Variation on Biological Activity (Illustrative Examples)

| Position of Substitution | Substituent Type | Potential Impact on Molecular Interaction | Expected Effect on Activity |

|---|---|---|---|

| 2-amino group | Alkyl, Aryl | Alter lipophilicity and steric bulk | Modulate binding affinity and cell permeability |

| C5 position of oxazole ring | Halogens, Phenyl groups | Introduce hydrophobic interactions, alter electronics | Enhance potency |

Biochemical Research Applications and Enzyme Interaction Studies

This compound and its derivatives are valuable tools in biochemical research, particularly in the study of enzyme-inhibitor interactions. chemimpex.com Given their structural similarity to the 2-aminothiazole-4-carboxylates, which have been investigated as inhibitors of enzymes such as β-ketoacyl-ACP synthase (mtFabH) in Mycobacterium tuberculosis, the oxazole analogues are logical candidates for similar biochemical investigations. scispace.comnih.govplos.org

The study of how these compounds interact with their target enzymes at a molecular level can provide critical information for the rational design of more potent and selective inhibitors. For example, modeling studies of 2-aminothiazole-4-carboxylate analogues with mtFabH have illustrated key hydrogen bonding interactions with the catalytic triad of amino acid residues. scispace.com It is hypothesized that the amino group of the scaffold is crucial for these interactions. scispace.comnih.gov Such insights can guide the design of oxazole-based inhibitors that can effectively block the active site of a target enzyme, thereby disrupting a critical biological pathway.

Design of Bioisosteric Analogues (e.g., Oxazole vs. Thiazole Scaffolds)

Bioisosterism is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical and chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. nih.gov The replacement of a thiazole ring with an oxazole ring is a classic example of bioisosteric replacement. nih.gov The 2-aminooxazole scaffold is considered a bioisostere of the 2-aminothiazole scaffold, and this relationship has been explored in the development of new therapeutic agents. nih.govresearchgate.netacs.org

The rationale for this bioisosteric substitution is based on the potential advantages that the oxazole ring may offer. The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to metabolic inactivation of the drug. acs.org Replacing the sulfur with an oxygen atom eliminates this metabolic vulnerability. nih.govacs.org Furthermore, the oxygen atom in the oxazole ring can lead to a less lipophilic compound, which may result in improved aqueous solubility and better oral bioavailability. nih.gov The mesoionic nature of the 1,3,4-thiadiazole ring (a related sulfur-containing heterocycle) is noted to provide good tissue permeability, a property that is also sought in its oxazole bioisosteres. nih.gov

Table 3: Comparison of Oxazole and Thiazole Scaffolds as Bioisosteres

| Property | Oxazole Scaffold | Thiazole Scaffold | Reference |

|---|---|---|---|

| Key Heteroatoms | Oxygen, Nitrogen | Sulfur, Nitrogen | nih.gov |

| Metabolic Stability | Generally higher (no oxidizable sulfur) | Potentially lower (sulfur can be oxidized) | nih.govacs.org |

| Lipophilicity (ClogP) | Generally lower | Generally higher | nih.gov |

| Solubility | Potentially higher | Potentially lower | nih.gov |

| Known Biological Activities | Antimicrobial, Anti-inflammatory, Anticancer | Antimicrobial, Anti-inflammatory, Anticancer | researchgate.netresearchgate.net |

Ligand Design Strategies Based on the Aminooxazole Core

The 2-aminooxazole core serves as an excellent starting point for various ligand design strategies, including both structure-based and ligand-based approaches. nih.gov In structure-based drug design (SBDD), the three-dimensional structure of the target protein is used to design ligands that can bind to it with high affinity and selectivity. The aminooxazole scaffold can be computationally docked into the active site of a target, and its substituents can be modified to optimize interactions with the surrounding amino acid residues. nih.gov

In ligand-based drug design (LBDD), which is employed when the 3D structure of the target is unknown, the design of new ligands is based on the knowledge of other molecules that bind to the target. nih.gov Pharmacophore modeling, a key LBDD technique, can be used to identify the essential structural features required for biological activity. The 2-aminooxazole core can be incorporated into new molecular designs that match the pharmacophore model, leading to the discovery of novel active compounds. nih.gov The versatility of the 2-aminooxazole-4-carboxylate structure allows for the facile introduction of a wide range of chemical groups, making it an ideal scaffold for both of these design strategies.

Future Research Directions and Emerging Challenges

Development of More Efficient and Sustainable Synthetic Methodologies

The demand for greener and more economical chemical processes is a major driver in modern synthetic chemistry. While methods for the synthesis of the oxazole (B20620) core exist, there is a continuous need for improvement. acs.org Future research will likely focus on developing novel synthetic strategies that offer higher yields, use less hazardous reagents, and operate under milder reaction conditions. The exploration of catalytic systems, including biocatalysis and photoredox catalysis, could provide elegant solutions to bypass the limitations of traditional methods. For instance, the development of one-pot reactions that combine multiple synthetic steps without the need for intermediate purification would significantly enhance efficiency and reduce waste. google.com

A significant challenge in the synthesis of N-substituted 2-aminooxazoles has been the poor reactivity of N-substituted ureas in classical Hantzsch-type syntheses. acs.org Overcoming this hurdle is crucial for expanding the diversity of accessible derivatives. Future work could explore alternative activation methods for ureas or entirely new cyclization strategies that are more tolerant of a wider range of substituents.

Comprehensive Exploration of Novel Reactivity and Selectivity

The inherent reactivity of Methyl 2-aminooxazole-4-carboxylate, with its multiple functional groups, offers a rich landscape for chemical exploration. a2bchem.com Future investigations will likely delve deeper into its participation in a variety of chemical transformations. This includes exploring its potential in cycloaddition reactions, cross-coupling reactions, and other carbon-carbon and carbon-heteroatom bond-forming reactions. acs.org Understanding and controlling the regioselectivity and stereoselectivity of these reactions will be paramount for the synthesis of complex molecular architectures.

The development of novel catalysts that can selectively activate specific sites on the molecule will be a key area of research. This could enable the synthesis of previously inaccessible derivatives with unique biological or material properties. The isosteric relationship between the 2-aminooxazole and the 2-aminothiazole (B372263) scaffold suggests that exploring reactions well-established for thiazoles could be a fruitful avenue for discovering new reactivity for their oxazole counterparts. acs.org

Expansion of Applications in Chemical Biology and Materials Science

The 2-aminooxazole moiety is recognized as a privileged scaffold in medicinal chemistry, appearing in compounds with a wide range of biological activities. acs.orgacs.org Future research will undoubtedly continue to explore the potential of this compound derivatives as therapeutic agents. This includes their evaluation as inhibitors of various enzymes and their potential in treating infectious diseases like malaria. wipo.int The ability to readily derivatize the core structure allows for the systematic exploration of structure-activity relationships, a key aspect of drug discovery. a2bchem.com

Beyond medicinal chemistry, the unique electronic and structural properties of the oxazole ring make it an attractive component for materials science applications. sigmaaldrich.com Future research could explore the incorporation of this compound derivatives into polymers, dyes, and other functional materials. Their potential use in agrochemicals is another area that warrants further investigation. a2bchem.com

Advanced Computational Approaches for Predictive Design

Computational chemistry offers powerful tools for understanding and predicting the properties and reactivity of molecules. irjweb.com Density Functional Theory (DFT) and other computational methods can be employed to study the geometric and electronic structure of this compound and its derivatives. irjweb.comworldwidejournals.com These studies can provide insights into the molecule's reactivity, helping to guide the design of new synthetic routes and predict the outcomes of reactions. irjweb.com

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of 2-aminooxazole derivatives with their biological activities. nih.govresearchgate.net These predictive models can be used to screen virtual libraries of compounds and prioritize the synthesis of those with the highest probability of being active. researchgate.net Molecular docking simulations can further be used to predict how these molecules might interact with biological targets, providing a rationale for their observed activity and guiding the design of more potent and selective compounds. nih.gov

| Computational Method | Application in this compound Research | Potential Insights |

| Density Functional Theory (DFT) | Elucidating geometric and electronic structure. irjweb.comworldwidejournals.com | Predicting reactivity, bond lengths, and angles. irjweb.com |

| QSAR | Correlating structure with biological activity. nih.govresearchgate.net | Identifying key structural features for desired activity. nih.gov |

| Molecular Docking | Simulating binding to biological targets. nih.gov | Understanding mechanism of action and guiding lead optimization. nih.gov |

Strategies for Overcoming Synthetic and Translational Hurdles

While this compound holds great promise, several hurdles must be overcome to fully realize its potential. From a synthetic perspective, developing scalable and cost-effective syntheses is crucial for its widespread use in industrial applications. This includes optimizing reaction conditions, minimizing the use of expensive reagents, and developing robust purification methods.

From a translational perspective, particularly in drug development, challenges such as metabolic stability and bioavailability need to be addressed. mdpi.com While the oxazole ring can offer advantages over its thiazole (B1198619) counterpart in terms of metabolism, a thorough understanding of its metabolic fate is essential. acs.org Strategies to improve the pharmacokinetic properties of 2-aminooxazole derivatives, such as the incorporation of specific functional groups, will be a key focus of future research. mdpi.com Overcoming these hurdles will be critical for translating promising laboratory findings into real-world applications.

常见问题

Basic: What are the standard synthetic routes for Methyl 2-aminooxazole-4-carboxylate, and how are reaction conditions optimized?

Methodological Answer:

this compound is typically synthesized via cyclocondensation reactions involving α-amino esters and carbonyl-containing reagents. A common approach involves reacting methyl glycinate derivatives with cyanogen bromide or urea derivatives under acidic or basic conditions. For example, a modified Hantzsch thiazole synthesis can be adapted for oxazole formation by substituting sulfur-containing reagents with oxygen analogs. Key parameters include temperature control (60–80°C), solvent selection (e.g., ethanol or DMF), and catalytic use of ZnCl₂ or acetic acid to enhance cyclization efficiency . Purification often involves recrystallization from DMF/water mixtures, yielding >98% purity, as confirmed by CAS No. 1000576-38-4 specifications .

Advanced: How can computational and crystallographic methods resolve contradictions in the molecular conformation of this compound?

Methodological Answer:

Discrepancies in molecular conformation, such as non-planar ring puckering, can be analyzed using Cremer-Pople parameters to quantify out-of-plane displacements . X-ray crystallography refined via SHELXL (with SHELXPRO for macromolecular interfaces) provides high-resolution data on bond angles and torsional strain . For visualization, ORTEP-3 generates graphical representations of thermal ellipsoids, aiding in identifying steric hindrance or electronic effects distorting the oxazole ring . Computational tools (e.g., DFT calculations) complement experimental data by modeling electron density distributions and predicting reactive sites, enabling reconciliation of conflicting structural interpretations.

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

NMR Spectroscopy : ¹H and ¹³C NMR identify the methyl ester (δ ~3.8 ppm) and amino protons (δ ~5.2 ppm), with coupling constants confirming oxazole ring planarity.

X-ray Diffraction : Single-crystal analysis using WinGX or SHELXTL refines unit cell parameters and hydrogen-bonding networks, critical for verifying molecular geometry .

IR Spectroscopy : Stretching frequencies for C=O (1700–1750 cm⁻¹) and N-H (3300–3500 cm⁻¹) validate functional group integrity.

Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 142.05 (C₅H₆N₂O₃⁺) .

Advanced: How can reaction yields be improved in the synthesis of this compound under varying catalytic conditions?

Methodological Answer:

Yield optimization involves:

- Catalyst Screening : Compare ZnCl₂ (Lewis acid) vs. DMAP (nucleophilic catalyst) to enhance cyclization rates.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve reagent solubility but may increase side reactions; ethanol balances reactivity and selectivity.

- Temperature Gradients : Microwave-assisted synthesis at 100°C reduces reaction time from 12 hours to 2 hours, minimizing decomposition .

- Stoichiometric Ratios : A 1.2:1 molar ratio of methyl glycinate to cyanogen bromide maximizes oxazole formation while limiting dimerization byproducts.

Basic: What are the key challenges in purifying this compound, and how are they addressed?

Methodological Answer:

Challenges include:

- Hydrolysis Sensitivity : The ester group is prone to hydrolysis in aqueous conditions. Use anhydrous DMF for recrystallization .

- Byproduct Removal : Column chromatography (silica gel, ethyl acetate/hexane eluent) separates unreacted starting materials.

- Crystallinity Issues : Slow cooling of saturated solutions promotes crystal growth, improving purity (>98%) and yield .

Advanced: What role does the amino group play in the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

The amino group (-NH₂) acts as a weak nucleophile, enabling:

- Acylation : Reacts with activated carbonyls (e.g., acetyl chloride) to form amides, monitored by loss of N-H IR stretches.

- Tautomerism : Keto-enol tautomerism stabilizes intermediates in heterocyclic alkylation reactions.

- Metal Coordination : Binds to transition metals (e.g., Pd²⁺) in catalytic cross-coupling reactions, facilitating C-C bond formation. Computational studies (DFT) show the amino group’s lone pair enhances electron density at C-5, directing electrophilic substitution .

Advanced: How are puckering parameters applied to analyze non-planar conformations in this compound derivatives?

Methodological Answer:

Cremer-Pople ring-puckering coordinates (q, φ) quantify deviations from planarity in the oxazole ring . For example:

- q₂ : Measures out-of-plane displacement amplitude (e.g., 0.2–0.5 Å in strained derivatives).

- φ : Phase angle identifies puckering modes (e.g., envelope vs. half-chair).

These parameters, derived from X-ray data (refined via SHELXL), correlate with steric strain in bulky substituents, guiding the design of conformationally restricted analogs for medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。